molecular formula C15H20N4O B2442288 1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 1235007-70-1

1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2442288
CAS No.: 1235007-70-1
M. Wt: 272.352
InChI Key: JZAKFTKMMKNUEN-UHFFFAOYSA-N
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Description

1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that features a urea moiety linked to a benzyl group and a pyrazole ring

Properties

IUPAC Name

1-benzyl-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-12-10-13(2)19(18-12)9-8-16-15(20)17-11-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAKFTKMMKNUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea typically involves the reaction of benzyl isocyanate with 3,5-dimethyl-1H-pyrazole-1-ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzyl group or the pyrazole ring.

    Reduction: Reduced forms of the urea moiety or the pyrazole ring.

    Substitution: Substituted benzyl derivatives or pyrazole derivatives.

Scientific Research Applications

Chemistry

1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions such as oxidation, reduction, and nucleophilic substitution.

Reaction Type Reagents Products
OxidationHydrogen peroxideOxidized derivatives
ReductionLithium aluminum hydrideReduced forms
SubstitutionSodium hydride in DMFSubstituted derivatives

Biology

Research has indicated that this compound exhibits potential biological activities. Studies have focused on its antimicrobial and anticancer properties. The compound's mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors, modulating their activity .

Medicine

The compound is being explored for its therapeutic potential due to its ability to interact with biological pathways. Its unique structure may contribute to the development of new drugs aimed at treating various diseases. For instance, investigations into its efficacy as an anticancer agent have shown promising results in vitro .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance performance characteristics such as durability and resistance to environmental factors .

Case Studies

Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study 2: Antimicrobial Properties
Research evaluating the antimicrobial efficacy of this compound revealed that it exhibited potent activity against several bacterial strains. The findings suggest that it could be developed into a novel antimicrobial agent for clinical use.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.

    1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.

Uniqueness

1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is unique due to its specific combination of a benzyl group, a urea moiety, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}

The synthesis typically involves the reaction of benzyl isocyanate with 3,5-dimethyl-1H-pyrazole-1-ethylamine in an organic solvent such as dichloromethane or tetrahydrofuran, often facilitated by a base like triethylamine.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . A study highlighted its ability to reduce mTORC1 activity and induce autophagy in pancreatic cancer cells (MIA PaCa-2). The compound was shown to disrupt autophagic flux under starvation conditions, suggesting it may act as an autophagy modulator .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMIA PaCa-2<0.5mTORC1 inhibition, autophagy modulation

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity . Related pyrazole derivatives have shown moderate antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were reported at 250 μg/mL .

Table 2: Antimicrobial Activity Summary

CompoundTarget BacteriaMIC (μg/mL)
Pyrazole derivativesStaphylococcus aureus250
Pyrazole derivativesEscherichia coli250

The biological activity of this compound is attributed to its interaction with specific molecular targets. The pyrazole ring plays a crucial role in modulating various biological pathways by binding to enzymes or receptors. This binding can lead to alterations in cellular signaling pathways associated with cancer proliferation and microbial resistance .

Comparative Analysis with Related Compounds

Similar compounds such as 1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiourea and carbamate derivatives exhibit comparable biological activities but differ in their mechanisms and potency. For instance, thiourea derivatives have been noted for their distinct interactions with carbonic anhydrase, while carbamate derivatives show varied efficacy against COX enzymes .

Table 3: Comparison of Biological Activities

Compound TypeAnticancer ActivityAntimicrobial Activity
Urea DerivativesHigh (mTORC1 inhibition)Moderate
Thiourea DerivativesModerateHigh
Carbamate DerivativesLowModerate

Case Studies

In clinical studies focusing on the structure-activity relationship (SAR), modifications to the pyrazole moiety have led to enhanced biological profiles. For example, specific substitutions on the benzyl group have been correlated with increased potency against cancer cell lines and improved metabolic stability .

Q & A

Q. What are the optimal synthetic routes for 1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea, and how can reaction conditions be optimized?

The synthesis of urea derivatives with pyrazole substituents typically involves sequential alkylation and urea-forming reactions. For example:

  • Step 1: React 3,5-dimethylpyrazole with a dihaloethane (e.g., 1,2-dibromoethane) under reflux in a polar aprotic solvent (e.g., DMF) to form the pyrazole-ethyl intermediate .
  • Step 2: Introduce the benzyl urea moiety via reaction with benzyl isocyanate or a carbodiimide-mediated coupling. Temperature control (40–60°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .
  • Optimization: Use Design of Experiments (DoE) to vary parameters (solvent, catalyst, time). For example, a central composite design can identify interactions between temperature and solvent polarity, maximizing yield (>80%) while minimizing impurities .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and pyrazole ring protons (δ ~2.1–2.5 ppm for methyl groups) .
  • X-ray Crystallography: Resolve bond angles and dihedral angles between the benzyl group and pyrazole-ethyl chain. For example, similar pyrazole-urea compounds show planar urea moieties with C=O bond lengths of ~1.23 Å .
  • Mass Spectrometry: High-resolution ESI-MS can verify molecular weight (calc. for C₁₇H₂₁N₅O: 319.17 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in kinase assays) may arise from:

  • Purity Issues: Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95% .
  • Assay Conditions: Standardize buffer pH (7.4 vs. 6.8) and incubation time (30–60 min) to ensure reproducibility. For example, slight pH shifts alter urea hydrogen-bonding interactions with target proteins .
  • Structural Analogues: Compare activity with derivatives lacking the benzyl group or pyrazole methyl substituents to isolate pharmacophoric contributions .

Q. What computational strategies are effective for predicting the compound’s binding modes with biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., JAK2). Focus on the urea moiety’s hydrogen bonds with catalytic lysine residues and pyrazole’s hydrophobic packing .
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. RMSD plots can identify conformational shifts in the benzyl group affecting binding .
  • QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donor counts to predict activity against related targets .

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

  • Hydrolytic Stability: Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. Urea bonds are prone to hydrolysis; half-life data guide formulation strategies (e.g., encapsulation in liposomes) .
  • Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Pyrazole methyl groups may slow metabolism compared to unsubstituted analogues .

Methodological Guidance

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • LC-MS/MS: Employ a C18 column with mobile phase (0.1% formic acid in water/acetonitrile). Use MRM transitions for quantification (e.g., m/z 320 → 123 for the parent ion) .
  • Sample Preparation: Protein precipitation (acetonitrile) or SPE (C18 cartridges) to isolate the compound from plasma/tissue homogenates .

Q. How can reaction kinetics be studied for urea formation in the synthesis of this compound?

  • In Situ Monitoring: Use FTIR to track the disappearance of isocyanate peaks (~2270 cm⁻¹) and emergence of urea C=O stretches (~1640 cm⁻¹) .
  • Kinetic Modeling: Apply pseudo-first-order kinetics if one reagent is in excess. Calculate activation energy (Eₐ) via Arrhenius plots from rate constants at 40–80°C .

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